3-Bromo-2-fluoro-4-methylbenzoic acid
Overview
Description
3-Bromo-2-fluoro-4-methylbenzoic acid is an aromatic carboxylic acid with a molecular formula of C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring, making it a polysubstituted benzene derivative. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of a fluorine atom using a fluorinating agent like fluorobenzene.
Methylation: Introduction of a methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Carboxylation: Introduction of a carboxyl group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and optimize yield.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carboxyl group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.
Oxidation Products: Higher oxidation state compounds such as benzoic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Bromo-2-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-methylbenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to nucleophilic attack. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylbenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-2-methylbenzoic acid
Uniqueness
3-Bromo-2-fluoro-4-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWACXGVBBELRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287730 | |
Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427382-06-6 | |
Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427382-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-fluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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